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Introduction
N-Acetyl-9-aminominocycline, more commonly known as Sarecycline, is a novel, narrow-

spectrum tetracycline-class antibiotic. It is specifically designed for the treatment of

inflammatory lesions of non-nodular moderate to severe acne vulgaris. As a modified

aminomethylcycline, its structure is designed to achieve a targeted antibacterial effect while

potentially minimizing some of the side effects associated with broader-spectrum tetracyclines.

This document provides a comprehensive overview of the preliminary toxicity screening of

Sarecycline, summarizing key non-clinical safety data. The information presented is collated

from publicly available regulatory documents and scientific publications.

Acute and Chronic Toxicity
Acute Oral Toxicity
In a study involving Sprague-Dawley rats, a single oral gavage dose of Sarecycline was

administered at levels of 100, 300, and 2000 mg/kg. Mortality was observed at the highest

dose of 2000 mg/kg, suggesting that the acute oral LD50 in rats is likely in this range.[1]

Chronic Toxicity
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Chronic toxicology studies have been conducted in rats (6 months) and monkeys (9 months).

The toxicity profile observed in these studies was generally consistent with the known class

effects of tetracyclines, including potential effects on the liver and kidneys.[1]

Data Presentation: Summary of Genotoxicity and
Phototoxicity Studies
The following tables summarize the key quantitative data from the preclinical toxicity

assessment of Sarecycline.

Table 1: Summary of Genotoxicity Assays for Sarecycline

Assay Type Test System
Concentration
s/Doses
Tested

Metabolic
Activation (S9)

Result

Bacterial

Reverse

Mutation Assay

(Ames Test)

Salmonella

typhimurium and

Escherichia coli

Up to 5000 µ

g/plate
With and Without Negative

In Vitro

Chromosomal

Aberration Test

Chinese Hamster

Ovary (CHO)

cells

Up to 750 µg/mL

(4h treatment),

Up to 125 µg/mL

(20h treatment)

With and Without Negative

In Vitro

Mammalian Cell

Gene Mutation

Test (Mouse

Lymphoma

Assay)

L5178Y/TK+/-

mouse

lymphoma cells

Up to 100 µg/mL

(4h, no S9), Up

to 20 µg/mL (4h,

with S9), Up to

25 µg/mL (24h,

no S9)

With and Without Negative

In Vivo

Mammalian

Erythrocyte

Micronucleus

Test

Sprague-Dawley

rat bone marrow

Single oral

gavage doses of

0, 100, 300, and

2000 mg/kg

N/A Negative
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Table 2: Summary of Phototoxicity Studies for Sarecycline

Study Type Animal Model Dosing
UVA Radiation
Exposure

Result

Systemic

Phototoxicity

SKH1-hr hairless

mice

Intravenous

doses up to 75

mg/kg/day for 2

days

4.8 mW/cm² for 1

hour after each

dose

Dose-related

phototoxicity

observed, mainly

at doses ≥50

mg/kg.[1]

Local

Phototoxicity

SKH1-hr hairless

mice

Single

intracutaneous

doses up to

0.375 mg/mouse

5 mW/cm² for 1

hour

Skin reactions

(erythema,

edema, flaking,

scab) indicating

phototoxicity at

the 0.375 mg

dose.[1]

Experimental Protocols
The following sections detail the methodologies for the key toxicity experiments. These

protocols are based on standard regulatory guidelines and information disclosed in the FDA

review of Sarecycline.[1]

Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the potential of Sarecycline and its metabolites to induce gene mutations

(point mutations) in bacterial strains.

Methodology:

Tester Strains: A panel of Salmonella typhimurium strains and Escherichia coli strains, which

are sensitive to different types of mutagens, were used. These strains have mutations in the

histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to

synthesize the respective amino acid.
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Metabolic Activation: The assay was conducted both in the presence and absence of a

mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites

that may be mutagenic.

Exposure: The tester strains were exposed to various concentrations of Sarecycline (up to

5000 µ g/plate ) on minimal agar plates.

Incubation: The plates were incubated for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have mutated back to a state where

they can synthesize the required amino acid) was counted for each concentration and

compared to the negative control. A significant, dose-dependent increase in the number of

revertant colonies indicates a positive result.

Result: Sarecycline was found to be non-mutagenic in the Ames test, as it did not cause a

significant increase in revertant colonies in any of the tested strains, with or without metabolic

activation.[1]

In Vivo Mammalian Erythrocyte Micronucleus Test
Objective: To determine if Sarecycline induces chromosomal damage (clastogenicity or

aneugenicity) in the bone marrow of living animals.

Methodology:

Test System: Male and female Sprague-Dawley rats were used.

Dosing: The rats were administered a single oral gavage dose of Sarecycline at 0, 100, 300,

and 2000 mg/kg.

Bone Marrow Sampling: Bone marrow was harvested from the animals at appropriate time

points after dosing (typically 24 and 48 hours).

Slide Preparation: The bone marrow cells were smeared onto microscope slides and stained

to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes

(NCEs).
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Micronuclei Scoring: A statistically significant number of PCEs (immature red blood cells)

were scored under a microscope for the presence of micronuclei. Micronuclei are small,

extranuclear bodies formed from chromosome fragments or whole chromosomes that lag

during cell division.

Toxicity Assessment: The ratio of PCEs to NCEs was also calculated to assess bone marrow

toxicity.

Result: Sarecycline did not induce a significant increase in the frequency of micronucleated

PCEs in the bone marrow of rats at any dose level, indicating it is not genotoxic in this in vivo

assay.[1]
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion
The preliminary toxicity screening of N-Acetyl-9-aminominocycline (Sarecycline) indicates a

safety profile consistent with other tetracycline-class antibiotics. A comprehensive battery of in
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vitro and in vivo genotoxicity studies showed no evidence of mutagenic or clastogenic potential.

[1] Acute oral toxicity in rats is low, with mortality only observed at a high dose. Phototoxicity, a

known effect of tetracyclines, was observed in non-clinical models at certain doses.[1] Overall,

the non-clinical data supported the further development and clinical investigation of Sarecycline

for its approved indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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